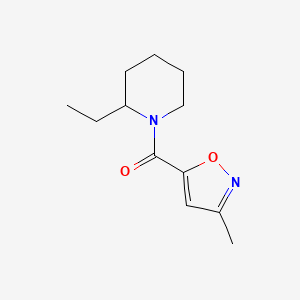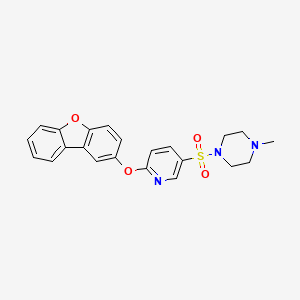
2-ethyl-4-methyl-1H-imidazol-1-yl (4-methylphenyl) sulfone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethyl-4-methyl-1H-imidazol-1-yl (4-methylphenyl) sulfone, also known as EIMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-ethyl-4-methyl-1H-imidazol-1-yl (4-methylphenyl) sulfone is not fully understood, but it is believed to work by scavenging free radicals and inhibiting oxidative stress. It has also been shown to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell damage. It has also been shown to improve mitochondrial function, enhance cognitive function, and protect against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-ethyl-4-methyl-1H-imidazol-1-yl (4-methylphenyl) sulfone is its ability to scavenge free radicals and protect against oxidative stress. It is also relatively stable and easy to synthesize. However, one limitation is its poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several possible future directions for research on 2-ethyl-4-methyl-1H-imidazol-1-yl (4-methylphenyl) sulfone. One area of interest is its potential use as a therapeutic agent for various diseases, including neurodegenerative disorders and diabetes. Another area of research is its potential use as a food preservative or antioxidant in the food industry. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ability to scavenge free radicals and protect against oxidative stress makes it a valuable tool for studying various diseases and developing new therapies. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
2-ethyl-4-methyl-1H-imidazol-1-yl (4-methylphenyl) sulfone can be synthesized through a multistep process starting with the reaction of 4-methylbenzenesulfonyl chloride with 2-ethyl-4-methylimidazole in the presence of a base. The resulting intermediate is then treated with a reducing agent, such as sodium borohydride, to obtain the final product.
Applications De Recherche Scientifique
2-ethyl-4-methyl-1H-imidazol-1-yl (4-methylphenyl) sulfone has been extensively studied for its potential use as a radical scavenger, antioxidant, and anti-inflammatory agent. It has also been investigated for its ability to protect against oxidative stress and reduce cell damage in various disease models, including Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
IUPAC Name |
2-ethyl-4-methyl-1-(4-methylphenyl)sulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-4-13-14-11(3)9-15(13)18(16,17)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOHCXOSFPTUCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=CC=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7478248.png)

methanone](/img/structure/B7478263.png)
methanone](/img/structure/B7478270.png)



![2-[(4-benzhydrylpiperazin-1-yl)methyl]-1H-benzimidazole](/img/structure/B7478316.png)

![N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B7478328.png)
![4-{[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B7478339.png)
![N-(4-ethylbenzyl)-11-oxo-2,3,4,11-tetrahydro-1H-pyrido[2,1-b]quinazoline-6-carboxamide](/img/structure/B7478346.png)
![5-(2-Hydroxy-5-methylbenzoyl)-1,2-dihydropyrazolo[3,4-b]pyridin-3-one](/img/structure/B7478353.png)
